

# Analytical methods for characterizing 2-Amino-3-(4-methoxyphenyl)propan-1-ol.

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## Compound of Interest

Compound Name:	2-Amino-3-(4-methoxyphenyl)propan-1-ol
Cat. No.:	B2674288

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An Application Note and Protocol for the Analytical Characterization of **2-Amino-3-(4-methoxyphenyl)propan-1-ol**

## Introduction

**2-Amino-3-(4-methoxyphenyl)propan-1-ol**, a derivative of tyrosinol, is a chiral amino alcohol with significant potential as a building block in the synthesis of pharmaceuticals and other biologically active molecules. Its structure, featuring a primary amine, a primary alcohol, and a chiral center, makes it a versatile synthon. The precise and comprehensive characterization of this compound is paramount, particularly in the context of drug development and manufacturing, where identity, purity, and stereoisomeric composition directly impact safety and efficacy.

This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the analytical methods required for the robust characterization of **2-Amino-3-(4-methoxyphenyl)propan-1-ol**. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are scientifically sound and self-validating.

## Physicochemical Properties

A foundational understanding of the molecule's properties is essential before selecting analytical techniques.

Property	Value	Source
IUPAC Name	2-amino-3-(4-methoxyphenyl)propan-1-ol	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	181.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	181.110278721 Da	<a href="#">[1]</a>
Structure	SMILES: <chem>COc1ccccc1C=C(C=C1)CC(CO)N</chem>	<a href="#">[1]</a>

# Section 1: Chromatographic Analysis for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. For a chiral compound like **2-Amino-3-(4-methoxyphenyl)propan-1-ol**, this analysis is twofold: determining the presence of chemical impurities and quantifying the relative amounts of its enantiomers.

# Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

**Expertise & Rationale:** RP-HPLC is the method of choice for analyzing non-volatile, polar compounds. The use of a C18 column provides a non-polar stationary phase that effectively retains the molecule, while a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, elutes it. An acidic buffer (e.g., phosphate or formate) is used to protonate the primary amine, ensuring a single, well-defined ionic state, which results in sharp, symmetrical peaks and reproducible retention times. UV detection is suitable due to the presence of the chromophoric phenyl ring.

## Protocol: Purity Determination by RP-HPLC

- Instrumentation:
  - A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[3]

- Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	10% B to 90% B over 15 minutes, hold for 5 min, return to 10% B over 1 min, equilibrate for 4 min
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	225 nm or 275 nm

- Sample Preparation:

- Accurately weigh and dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.

- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

## Chiral HPLC for Enantiomeric Purity

**Expertise & Rationale:** The biological activity of chiral molecules often resides in a single enantiomer. Regulatory bodies mandate the separation and quantification of enantiomers in chiral drugs and intermediates.[\[4\]](#) This is achieved using a Chiral Stationary Phase (CSP).

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a broad range of chiral compounds, including amino alcohols.<sup>[5][6]</sup> A normal-phase mobile system (e.g., hexane/isopropanol) is typically employed as it often provides better selectivity on these types of CSPs compared to reversed-phase conditions.<sup>[7]</sup>

#### Protocol: Enantiomeric Excess (ee) Determination

- Instrumentation:

- A standard HPLC system with a UV-Vis detector.

- Chromatographic Conditions:

Parameter	Condition
Column	Chiralpak® IA or equivalent (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)
Mobile Phase	Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Elution Mode	Isocratic
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Injection Volume	10 µL
Detection Wavelength	225 nm

- Sample Preparation:

- Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
  - Filter the solution through a 0.45 µm syringe filter.

- Data Analysis:

- Identify the peaks corresponding to the two enantiomers (e.g., by injecting a racemic standard).
- Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee =  $[ |A1 - A2| / (A1 + A2) ] \times 100$ .

## Section 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide orthogonal data to confirm the molecular structure and identity of the compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural confirmation.

$^1\text{H}$  NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.  $^{13}\text{C}$  NMR provides information on the number and type of carbon atoms. A deuterated solvent like DMSO-d<sub>6</sub> is often preferred for amino alcohols as the exchangeable protons (OH and NH<sub>2</sub>) are more likely to be observed as distinct signals.

Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire standard  $^1\text{H}$ ,  $^{13}\text{C}$ , and optionally 2D spectra (e.g., COSY, HSQC) for full assignment.
- Expected  $^1\text{H}$  NMR Chemical Shifts (in DMSO-d<sub>6</sub>, 400 MHz):

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
OCH <sub>3</sub>	~3.70	Singlet	3H	Methoxy group
Ar-H	~6.85	Doublet	2H	Protons ortho to OCH <sub>3</sub>
Ar-H	~7.15	Doublet	2H	Protons meta to OCH <sub>3</sub>
CH <sub>2</sub> -Ar	~2.50-2.70	Multiplet	2H	Benzylidene methylene
CH-N	~2.90-3.10	Multiplet	1H	Chiral center methine
CH <sub>2</sub> -O	~3.30-3.50	Multiplet	2H	Methylene adjacent to OH
OH, NH <sub>2</sub>	Variable (broad)	Singlet (broad)	3H	Exchangeable protons

## Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like **2-Amino-3-(4-methoxyphenyl)propan-1-ol**, as it typically produces the protonated molecular ion  $[M+H]^+$  with minimal fragmentation. This provides a clear confirmation of the molecular mass.

### Protocol: MS Analysis

- Instrumentation: A mass spectrometer with an ESI source, often coupled with an LC system (LC-MS).
- Method: The sample can be introduced via direct infusion or through the HPLC method described in Section 1.1 (using a volatile buffer like formic acid instead of phosphoric acid).
- Ionization Mode: Positive ESI mode.

- Expected Data:

Adduct	Calculated m/z
[M+H] <sup>+</sup>	182.1176
[M+Na] <sup>+</sup>	204.0995
[M+K] <sup>+</sup>	220.0734

Predicted m/z values are based on the monoisotopic mass.[\[8\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[\[9\]](#) The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For **2-Amino-3-(4-methoxyphenyl)propan-1-ol**, we expect to see characteristic stretches for the alcohol (O-H), amine (N-H), aromatic ring (C=C and C-H), and the ether (C-O) linkage.

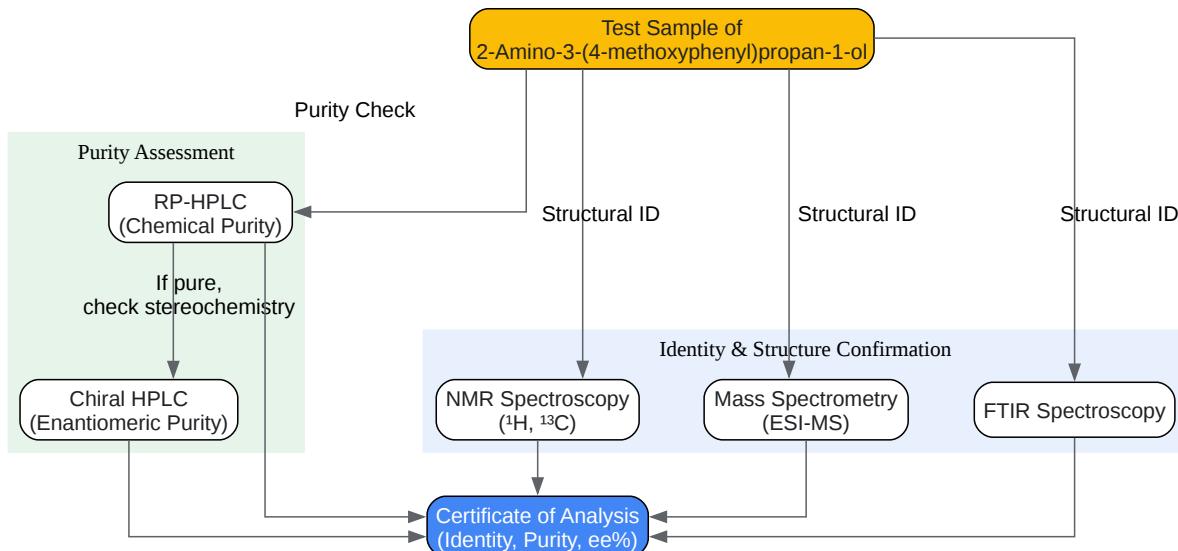
### Protocol: FTIR Analysis

- Instrumentation: A standard FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ .
- Expected Characteristic Absorption Bands:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H (Alcohol)	3400 - 3200 (broad)	H-bonded hydroxyl stretch
N-H (Amine)	3400 - 3250 (medium)	Amine stretch (may overlap with O-H)
C-H (Aromatic)	3100 - 3000 (sharp)	sp <sup>2</sup> C-H stretch
C-H (Aliphatic)	3000 - 2850 (medium)	sp <sup>3</sup> C-H stretch
C=C (Aromatic)	1610, 1510 (strong)	Aromatic ring stretching
C-O (Ether)	1250 (strong)	Aryl-alkyl ether asymmetric stretch
C-O (Alcohol)	1030 (strong)	Primary alcohol C-O stretch

## Section 3: Integrated Analytical Workflow

A comprehensive characterization relies on the integration of these techniques. The following workflow illustrates a logical progression from initial identification to full purity assessment.



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Caption: Integrated workflow for the complete characterization of the target compound.

## Conclusion

The analytical methods detailed in this guide provide a robust framework for the complete and reliable characterization of **2-Amino-3-(4-methoxyphenyl)propan-1-ol**. The integration of chromatographic techniques for purity assessment with spectroscopic methods for structural confirmation ensures a comprehensive understanding of the material's quality. Adherence to these scientifically-grounded protocols is essential for applications in research, quality control, and drug development, guaranteeing that the material meets the stringent requirements for its intended use.

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